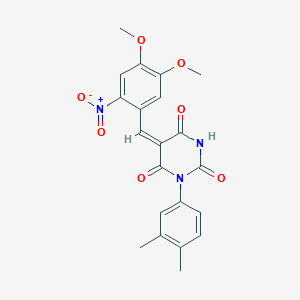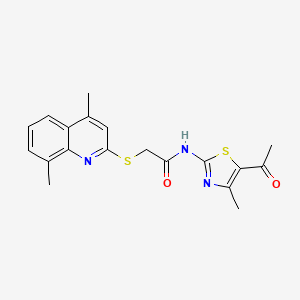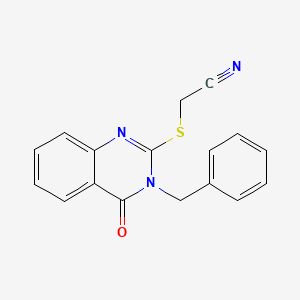
(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a pyrimidine derivative with a substituted benzaldehyde. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is often heated to facilitate the formation of the desired product.
-
Step 1: Synthesis of Pyrimidine Derivative
- Starting materials: Urea, malonic acid, and substituted benzaldehyde.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
-
Step 2: Condensation Reaction
- Starting materials: Pyrimidine derivative and 4,5-dimethoxy-2-nitrobenzaldehyde.
- Reaction conditions: Reflux in ethanol with a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and materials science. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for further study in medicinal chemistry.
Medicine
The compound’s potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to fully understand its biological activity and therapeutic potential.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The unique combination of functional groups in “(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” sets it apart from similar compounds. The presence of both nitro and methoxy groups, along with the pyrimidine core, provides a distinct chemical profile that could lead to unique biological and chemical properties.
Properties
IUPAC Name |
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7/c1-11-5-6-14(7-12(11)2)23-20(26)15(19(25)22-21(23)27)8-13-9-17(30-3)18(31-4)10-16(13)24(28)29/h5-10H,1-4H3,(H,22,25,27)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJLRSAAMBRCS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4966717.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-cyclohexylacetamide](/img/structure/B4966719.png)
![2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B4966728.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]pentane-2,4-dione](/img/structure/B4966743.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)


